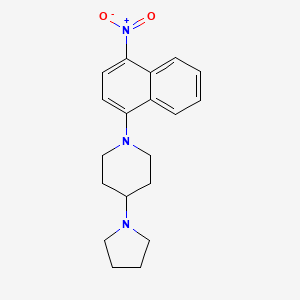
1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine is a complex organic compound that features a nitronaphthalene moiety linked to a pyrrolidinyl-substituted piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the nitration of naphthalene to form 4-nitronaphthalene, followed by the formation of a piperidine ring and subsequent attachment of a pyrrolidine group. The reaction conditions often require the use of strong acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperature and pressure.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 1-(4-aminonaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine and pyrrolidine rings can interact with various receptors or enzymes. These interactions can modulate biological pathways and result in specific physiological effects.
Comparaison Avec Des Composés Similaires
- 1-(4-Nitronaphthalen-1-yl)piperidine
- 1-(4-Nitronaphthalen-1-yl)-4-methylpiperidine
- 1-(4-Nitronaphthalen-1-yl)-4-(morpholin-4-yl)piperidine
Uniqueness: 1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine is unique due to the presence of both a nitronaphthalene moiety and a pyrrolidinyl-substituted piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
870888-37-2 |
|---|---|
Formule moléculaire |
C19H23N3O2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
1-(4-nitronaphthalen-1-yl)-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C19H23N3O2/c23-22(24)19-8-7-18(16-5-1-2-6-17(16)19)21-13-9-15(10-14-21)20-11-3-4-12-20/h1-2,5-8,15H,3-4,9-14H2 |
Clé InChI |
PLPMLPFOKWSPJI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2CCN(CC2)C3=CC=C(C4=CC=CC=C43)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal](/img/structure/B14183026.png)
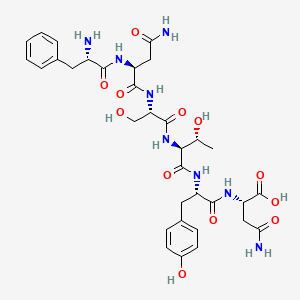
![Dichlorobis[2-(phenylethynyl)phenyl]silane](/img/structure/B14183041.png)
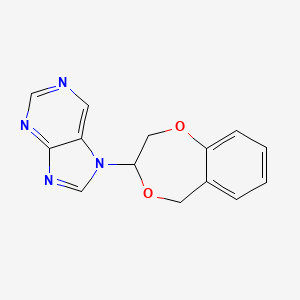
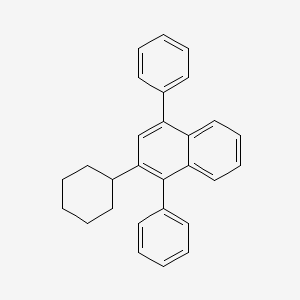
![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14183052.png)
![4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one](/img/structure/B14183053.png)

![(1R,5R)-1-(2,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14183073.png)
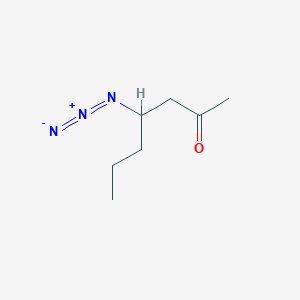

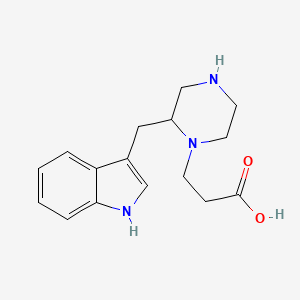
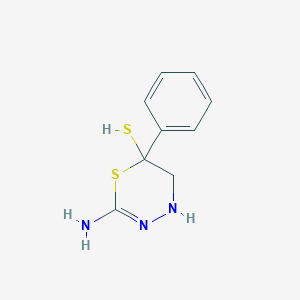
![1-(Benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14183089.png)
